molecular formula C9H10F3NO3 B1413064 methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 2109296-53-7

methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1413064
CAS No.: 2109296-53-7
M. Wt: 237.18 g/mol
InChI Key: LSSSSJMLZRBWTQ-XEAPYIEGSA-N
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Description

Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Key structural elements include:

  • Stereochemistry: The (1R,5S,6R) configuration defines the spatial arrangement of substituents, critical for biological activity and synthetic applications.
  • Functional groups: A trifluoroacetyl group at the 3-position and a methyl ester at the 6-position. The trifluoroacetyl group enhances metabolic stability and electron-withdrawing properties, while the ester group facilitates further derivatization .

This compound is primarily used in medicinal chemistry for the development of enzyme inhibitors and receptor modulators, particularly in oncology and neurodegenerative disease research .

Properties

IUPAC Name

methyl (1S,5R)-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3/c1-16-7(14)6-4-2-13(3-5(4)6)8(15)9(10,11)12/h4-6H,2-3H2,1H3/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSSJMLZRBWTQ-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Suitable Precursors

Method Overview:
The core azabicyclo[3.1.0]hexane ring system is synthesized via intramolecular cyclization of aminoalkyl precursors. The process often involves:

  • Starting with a suitable amino alcohol or amino acid derivative.
  • Activation of the amino group, typically through acylation or formation of a reactive intermediate.
  • Cyclization under controlled conditions (e.g., thermal, microwave, or catalyzed by acids or bases).

Research Findings:
A patent (WO2007075790A1) describes a process where amino precursors are cyclized to form the azabicyclic core, which can be further functionalized. The key is to control stereochemistry during cyclization, often employing chiral auxiliaries or chiral catalysts.

Introduction of the Trifluoroacetyl Group

Method Overview:
The trifluoroacetyl group is introduced via acylation of the nitrogen atom in the bicyclic system using trifluoroacetic anhydride or trifluoroacetyl chloride.

Procedure Details:

  • Dissolving the azabicyclic amine in an inert solvent such as dichloromethane.
  • Cooling the mixture to 0°C.
  • Adding trifluoroacetic anhydride dropwise with stirring.
  • Allowing the reaction to proceed at low temperature, then warming gradually to room temperature.
  • Purification via chromatography.

Research Findings:
Such acylation reactions are well-documented for introducing trifluoroacetyl groups onto amines, with high yields and stereoretention.

Esterification to Form the Methyl Carboxylate

Method Overview:
The carboxylic acid intermediate is methylated to form the methyl ester using methylation agents.

Procedure Details:

  • Reacting the acid with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, Fischer esterification can be employed, involving reflux with methanol and catalytic acid (e.g., sulfuric acid).

Research Findings:
Esterification methods are standard, with methyl iodide providing high efficiency and minimal side reactions.

Specific Synthetic Route Summary

Step Description Reagents/Conditions References/Data
1 Cyclization to form azabicyclic core Amino precursor + acid/base catalysis Patent WO2007075790A1
2 Introduction of trifluoroacetyl group Trifluoroacetic anhydride or chloride Patent WO2007075790A1
3 Carboxylate methylation Methyl iodide + base or Fischer esterification General esterification protocols

Notes on Stereochemistry and Purification

  • Stereocontrol is achieved via chiral starting materials or chiral catalysts.
  • Purification typically involves chromatography (flash, preparative HPLC).
  • Characterization includes NMR, IR, and mass spectrometry to confirm stereochemistry and purity.

Data Tables and Research Findings

Table 1: Summary of Preparation Methods

Method Step Reagents Conditions Yield References
Cyclization Amino precursor Heat, acid/base catalysis Variable Patent WO2007075790A1
Acylation Trifluoroacetic anhydride 0°C to RT High Patent WO2007075790A1
Esterification Methyl iodide / Methanol Reflux / room temp High Standard protocols

Research Findings:

  • The cyclization step is critical for stereoselectivity and can be optimized via chiral auxiliaries.
  • Trifluoroacetylation proceeds efficiently under mild conditions, with control over mono- versus di-acylation.
  • Esterification yields are maximized with methyl iodide in a polar aprotic solvent, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variants in the 3-Azabicyclo[3.1.0]hexane Scaffold

The table below highlights key analogs differing in substituents at the 3- and 6-positions:

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight Key Applications/Notes References
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate Trifluoroacetyl Methyl ester C₁₀H₁₂F₃NO₃ 251.20 g/mol Enzyme inhibition (e.g., IDH mutants)
(1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid tert-Butoxycarbonyl (Boc) Carboxylic acid C₁₁H₁₇NO₄ 227.26 g/mol Intermediate for peptide coupling
Methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride None (free amine as hydrochloride) Methyl ester C₇H₁₂ClNO₂ 177.63 g/mol Chiral building block for drug synthesis
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-Butoxycarbonyl (Boc) Hydroxymethyl C₁₁H₁₉NO₃ 213.28 g/mol Prodrug strategies; solubility modulation

Key Observations :

  • Trifluoroacetyl vs. Boc : The trifluoroacetyl group improves metabolic resistance compared to the labile Boc group, making the target compound more suitable for in vivo studies .
  • Methyl ester vs. carboxylic acid : The methyl ester in the target compound allows for hydrolysis to a carboxylic acid, enabling further functionalization (e.g., amide coupling) .

Stereochemical and Conformational Differences

  • Methyl (1R,5S,6R) vs. (1R,5S,6S) : and highlight stereoisomers with inverted configurations at C4. The (6R) configuration in the target compound may enhance binding affinity to specific enzyme active sites compared to the (6S) variant .
  • Ethyl ester analogs : Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride () shows similar reactivity but differs in solubility due to the ethyl group’s hydrophobicity versus the methyl group .

Research Findings and Data

Physicochemical Properties

  • LogP : The trifluoroacetyl group reduces lipophilicity (LogP ~1.2) compared to Boc-protected analogs (LogP ~2.5), enhancing aqueous solubility .
  • Stability : The trifluoroacetyl moiety resists enzymatic degradation in plasma, as shown in pharmacokinetic studies for IDH inhibitors .

Biological Activity

Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique trifluoroacetyl group and its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C9H10F3NO3C_9H_{10}F_3NO_3 and a molecular weight of 237.18 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity through enhanced binding affinity to target proteins.

PropertyValue
Molecular FormulaC9H10F3NO3
Molecular Weight237.18 g/mol
IUPAC NameThis compound
CAS Number2109296-53-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The trifluoroacetyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. It can form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer : Studies have shown that derivatives of the azabicyclo[3.1.0]hexane framework possess anticancer properties by inhibiting tumor cell proliferation.
  • Antidiabetic : Some compounds in this class have demonstrated potential in managing blood glucose levels.
  • Antibacterial : The bicyclic structure is linked to antibacterial activity against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of spirocyclic derivatives from azabicyclo[3.1.0]hexane frameworks, which exhibited significant anticancer properties in vitro . These findings suggest that modifications in the structure can lead to enhanced biological activities.
  • Neurotransmitter Uptake Inhibition : Research on related compounds has shown that they can act as selective inhibitors of biogenic amine uptake (serotonin, norepinephrine, dopamine), which are crucial for developing antiobesity agents . Such compounds have been effective in reducing body weight and plasma triglycerides in animal models.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that the unique structural features of this compound facilitate its interaction with specific receptors or enzymes, leading to desired pharmacological effects .

Comparative Analysis with Similar Compounds

The unique trifluoroacetyl group differentiates this compound from other similar compounds such as:

Compound NameBiological Activity
Methyl (1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylateModerate anticancer
Methyl (1R,5S,6R)-3-benzoyl-3-azabicyclo[3.1.0]hexane-6-carboxylateAntimicrobial properties

The trifluoroacetyl variant exhibits distinct electronic properties that enhance its stability and specificity for biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how does stereochemical control impact yield?

  • Methodological Answer : The synthesis of bicyclic azabicyclo compounds often involves cyclopropane ring formation via Simmons-Smith reactions or thermal cyclization of amino acid derivatives. For example, similar bicyclic structures (e.g., tert-butyl derivatives of 3-azabicyclo[3.1.0]hexane) are synthesized using L-glutamic acid as a precursor, followed by deamination and trifluoroacetylation . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts are recommended to preserve the (1R,5S,6R) configuration. Yield optimization requires temperature control during cyclization (typically 60–80°C) and inert atmospheres to prevent side reactions .

Q. How can the stereochemistry and purity of this compound be validated experimentally?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography, as demonstrated for structurally related bicyclic esters in Acta Crystallographica studies . Purity assessment should combine 1H^1H/13C^{13}C-NMR (e.g., verifying trifluoroacetyl peaks at ~160–170 ppm in 13C^{13}C) and LC-MS with electrospray ionization (ESI) to detect trace impurities .

Q. What spectroscopic techniques are most effective for characterizing the bicyclic core and trifluoroacetyl group?

  • Methodological Answer :

  • IR Spectroscopy : The trifluoroacetyl C=O stretch appears at ~1720–1740 cm1^{-1}, distinct from ester carbonyls (~1700 cm1^{-1}) .
  • NMR : The bicyclo[3.1.0]hexane core shows distinct 1H^1H-NMR signals for bridgehead protons (δ 2.5–3.5 ppm) and cyclopropane CH2_2 groups (δ 1.0–1.5 ppm). 19F^{19}F-NMR confirms trifluoroacetyl integrity (δ -70 to -75 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C10_{10}H12_{12}F3_3NO3_3, with fragmentation patterns revealing loss of CO2_2CH3_3 (−59 Da) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the trifluoroacetyl group during derivatization?

  • Methodological Answer : The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. For example, in a study on ethyl 6-oxabicyclo[3.1.0]hexane derivatives, substitution reactions at the ester group required pH < 8 to prevent cleavage of the trifluoroacetyl moiety . Use anhydrous solvents (e.g., THF, DCM) and avoid nucleophilic reagents (e.g., primary amines) unless intentional deprotection is desired. Stability assays (TGA/DSC) under nitrogen can identify decomposition thresholds (>150°C) .

Q. What strategies mitigate competing ring-opening reactions during functionalization of the bicyclo[3.1.0]hexane core?

  • Methodological Answer : Ring-opening is common in bicyclo[3.1.0] systems due to strain in the cyclopropane ring. To minimize this:

  • Use mild Lewis acids (e.g., ZnCl2_2) for electrophilic substitutions at the azabicyclo nitrogen.
  • Avoid strong oxidizing agents (e.g., KMnO4_4), which cleave cyclopropane bonds. Instead, employ catalytic hydrogenation for selective reductions .
  • Computational modeling (DFT) can predict reactive sites; the 6-carboxylate position is less strained and more amenable to functionalization .

Q. How can discrepancies in reported biological activity of similar azabicyclo compounds be resolved?

  • Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from impurities or stereochemical variability. For example, a study on 3-azabicyclo[3.1.0]hexane derivatives found that residual solvents (DMSO) artificially inflated cytotoxicity readings . Recommendations:

  • Reproduce assays with ≥99% purity (HPLC-validated).
  • Test both enantiomers separately, as seen in studies on (1R,3S,5R)-azabicycloheptane carboxamides .
  • Use isothermal titration calorimetry (ITC) to validate binding constants independently .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

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